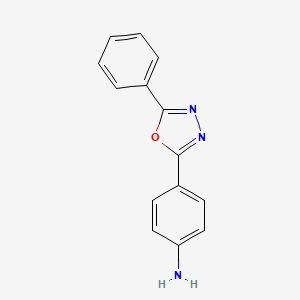
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound . It has an empirical formula of C13H15N3O and a molecular weight of 229.28 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can be represented by the SMILES stringC1CC (CCN1)c2nnc (o2)-c3ccccc3 . The InChI key for this compound is HGVYYGIMDHYGFJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a solid . Its melting point and other physical properties are not specified in the retrieved papers.Scientific Research Applications
1. Aniline Sensing
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives have been studied for their potential in fluorescence quenching, specifically for aniline sensing. Research demonstrates that these compounds show promising results in detecting aniline through fluorescence quenching methods, indicating their applicability in chemical sensing technologies (Naik, Khazi, & Malimath, 2018).
2. Antimicrobial Activities
A series of compounds including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline have been synthesized and demonstrated moderate antibacterial and potent antifungal activities. This suggests potential applications in developing new antimicrobial agents (Venkatagiri et al., 2018).
3. Antitumor Activity
Studies have indicated that certain 1,3,4-oxadiazole analogues, related to 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, exhibit significant antitumor activities. These compounds have shown effectiveness against various cancer cell lines, highlighting their potential in cancer therapy research (Ahsan et al., 2018).
4. Photoluminescent Properties
Research on 1,3,4-oxadiazole derivatives, closely related to the chemical , has demonstrated their utility in photoluminescent applications. These compounds have been found to possess unique photoluminescent properties, which can be leveraged in the development of new materials for optoelectronic devices (Han et al., 2010).
5. Electron-Transporting Material
Certain oxadiazole derivatives, including those related to 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, have been synthesized and found to function effectively as electron-transporting materials. These compounds have potential applications in the fabrication of high-efficiency organic light-emitting diodes (OLEDs) (Shih et al., 2015).
properties
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBQIUIUFJKOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327884 |
Source


|
| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline | |
CAS RN |
53338-48-0 |
Source


|
| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

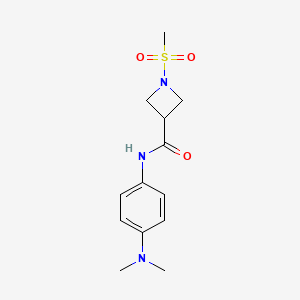
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde](/img/structure/B2548108.png)
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
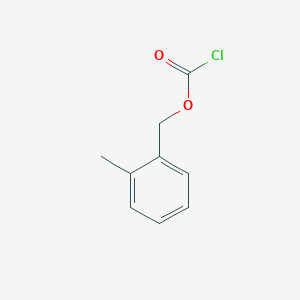
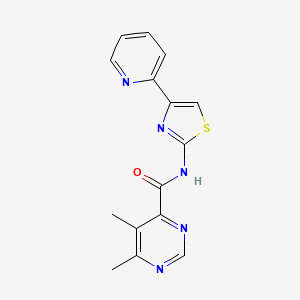
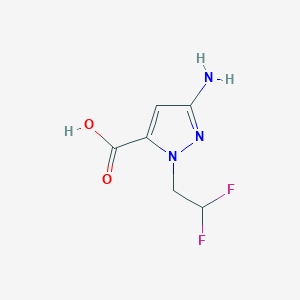
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
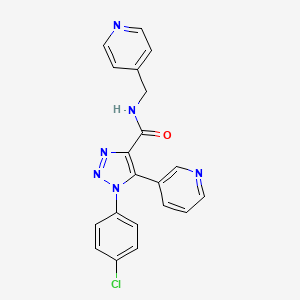
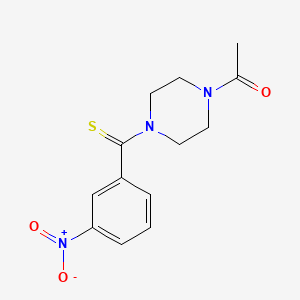
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)
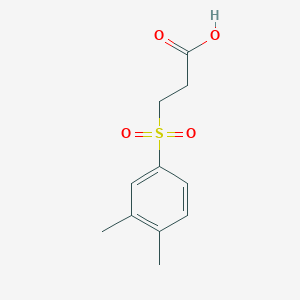
![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)
![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)